molecular formula C18H20N6O3 B2813057 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea CAS No. 950473-04-8

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea

Cat. No.: B2813057
CAS No.: 950473-04-8
M. Wt: 368.397
InChI Key: BRZTVMLHLSRVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea (CAS 950473-04-8) is a specialized chemical compound with molecular formula C₁₈H₂₀N₆O₃ and molecular weight of 368.4 g/mol . This urea-tetrazole hybrid compound features a unique structural design with both 4-ethoxyphenyl and 2-methoxyphenyl substituents, making it particularly valuable in medicinal chemistry and drug discovery research. The tetrazole moiety serves as a bioisostere for carboxylic acid groups, offering improved metabolic stability and membrane permeability while maintaining similar acidity profiles . This compound is provided at 95%+ purity, ensuring consistent performance in research applications. Researchers utilize this chemical primarily as a key intermediate in the development of potential therapeutic agents, particularly those targeting enzyme systems where the tetrazole functionality can enhance binding affinity. The molecular structure, represented by the SMILES notation CCOC1=CC=C(C=C1)N1N=NN=C1CNC(=O)NC1=C(OC)C=CC=C1 , allows for specific molecular interactions that can be exploited in structure-activity relationship studies. The compound's dual aromatic systems with ether linkages contribute to its unique electronic properties and potential π-π stacking interactions with biological targets. Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated environment. The compound should be stored under appropriate conditions as specified in the safety data sheet to maintain stability and purity.

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-3-27-14-10-8-13(9-11-14)24-17(21-22-23-24)12-19-18(25)20-15-6-4-5-7-16(15)26-2/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZTVMLHLSRVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Tetrazole Ring to the Urea Backbone: This step involves the reaction of the tetrazole derivative with an isocyanate derivative to form the urea linkage.

    Final Assembly: The final compound is obtained by reacting the intermediate with 2-methoxyphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name Core Structure Substituents Biological Activity/Use Synthesis Method (if available)
Target Compound : 3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-Tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea Tetrazole + Urea - 4-Ethoxyphenyl (tetrazole)
- 2-Methoxyphenyl (urea)
Inferred: Potential antimicrobial/antitumor (based on analogs) Likely via Ugi-Azide reaction (analogous to )
BF05596 (1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}urea) Tetrazole + Urea - 4-Fluorophenyl (tetrazole)
- 4-Ethoxyphenyl (urea)
Research use (no specific activity noted) Not disclosed
Derivatives (1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea) Triazole + Urea/Thiourea - Substituted phenyl (triazole)
- Urea/Thiourea
Not specified (screened for bioactivity) Sodium ethoxide + α-halogenated ketones
Bromuconazole (triazole fungicide) Triazole - 4-Bromo-2-(2,4-dichlorophenyl)tetrahydrofuran Fungicidal Industrial synthesis
Flufenprox (ether derivative) Benzene + Ether - 4-Chlorophenoxy
- Trifluoropropoxy
Pesticidal Not disclosed

Key Observations :

  • Core Structure Differences : The target compound’s tetrazole core distinguishes it from triazole-based fungicides (e.g., bromuconazole) and ether-based pesticides (e.g., flufenprox) . Tetrazoles exhibit greater metabolic stability compared to triazoles due to their aromaticity and resistance to enzymatic degradation .
  • Replacing the 4-fluorophenyl group (as in BF05596) with 4-ethoxyphenyl in the target compound could alter electronic properties, affecting binding affinity in biological targets .

Biological Activity

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a tetrazole ring, which is known for enhancing bioactivity and solubility, along with a urea moiety that may play a crucial role in its pharmacological effects.

Structure and Properties

The structural composition of the compound includes:

  • Tetrazole Ring : Enhances biological activity.
  • Ethoxyphenyl Group : May influence lipophilicity and receptor interactions.
  • Methoxyphenyl Urea Moiety : Potentially involved in enzyme inhibition or receptor binding.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. The following sections detail its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with tetrazole groups often exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) : The compound's MIC values against various bacterial strains were reported to range from 8 to 256 µg/mL, showcasing moderate to strong antibacterial effects compared to standard antibiotics like ciprofloxacin .
Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus16Ciprofloxacin (32)
Escherichia coli64Ciprofloxacin (32)
Pseudomonas aeruginosa128Ciprofloxacin (64)

Anti-inflammatory Activity

The compound has demonstrated potential anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cultured cells. This suggests a mechanism where the compound modulates inflammatory pathways, possibly through inhibition of specific signaling molecules.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects with IC50 values ranging from 10 to 30 µM. Notably, it exhibited higher efficacy against breast cancer cell lines compared to others .

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the tetrazole ring may mimic certain biological molecules, allowing it to interfere with critical biochemical pathways. This interference could involve:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in inflammation or cancer progression.
  • Receptor Modulation : Interacting with receptors that mediate cellular responses to growth factors or inflammatory signals.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Tetrazole Derivatives : A study on tetrazole derivatives revealed that modifications on the phenyl rings significantly influenced their antimicrobial and anticancer activities. Compounds with para-substituted groups generally exhibited better activity than those with ortho or meta substitutions .
  • Comparative Analysis : A comparative analysis of various tetrazole-containing compounds showed that those with additional functional groups (like methoxy or ethoxy) often displayed enhanced solubility and bioactivity profiles compared to their simpler counterparts .

Q & A

Q. What are the recommended synthetic routes for preparing 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea?

  • Methodological Answer : The synthesis typically involves multi-step reactions. First, the tetrazole ring is formed via cyclization of nitriles with sodium azide under acidic conditions. Next, alkylation or substitution reactions introduce the 4-ethoxyphenyl group. Finally, the urea moiety is generated by coupling the tetrazole intermediate with 2-methoxyphenyl isocyanate. Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts) is critical for yield improvement, as seen in analogous tetrazole-based syntheses .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and connectivity. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (LC-MS or HRMS) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities, as demonstrated in structurally related urea derivatives .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

  • Methodological Answer : Initial screening should include enzyme inhibition assays (e.g., kinases or phosphatases) due to the compound’s urea and tetrazole motifs, which are known to interact with enzymatic active sites. Cytotoxicity profiling using cancer cell lines (e.g., MTT assay) and antimicrobial susceptibility testing against Gram-positive/negative bacteria are also recommended, based on activities observed in structurally similar compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer : SAR studies should focus on modifying the ethoxyphenyl (electron-donating vs. electron-withdrawing groups) and methoxyphenyl substituents. For example:
  • Replace the ethoxy group with halogens (e.g., Cl, F) to assess electronic effects.
  • Vary the methoxy position (ortho vs. para) to evaluate steric influences.
    Biological activity data from each variant should be compared using standardized assays (e.g., IC₅₀ values in enzyme inhibition). Similar approaches were applied to triazole-urea hybrids .

Q. What experimental strategies can address low yields in the final urea coupling step?

  • Methodological Answer : Low yields may arise from poor nucleophilicity of the tetrazole intermediate. Strategies include:
  • Activating the isocyanate reagent with Lewis acids (e.g., ZnCl₂).
  • Using polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.
  • Employing microwave-assisted synthesis to reduce reaction time and byproduct formation. These optimizations align with methods used for oxadiazole-urea derivatives .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may stem from assay variability or impurities. Mitigation steps include:
  • Validating protocols with positive controls (e.g., known inhibitors).
  • Reassessing compound purity via HPLC and elemental analysis.
  • Replicating experiments under standardized conditions (e.g., cell culture media, incubation times). Refer to environmental-chemical studies for frameworks on data reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.